molecular formula C6H5NO3S B2831807 Methyl 5-formyl-1,3-thiazole-2-carboxylate CAS No. 1654755-04-0

Methyl 5-formyl-1,3-thiazole-2-carboxylate

Cat. No.: B2831807
CAS No.: 1654755-04-0
M. Wt: 171.17
InChI Key: MODYMCKJBSFJRK-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1,3-thiazole-2-carboxylate: is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms.

Scientific Research Applications

Methyl 5-formyl-1,3-thiazole-2-carboxylate has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-formyl-1,3-thiazole-2-carboxylate can be synthesized through multiple steps. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. This reaction proceeds through acid catalysis and subsequent deprotection steps to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 5-bromo-1,3-thiazole-2-carboxylate
  • Methyl 5-hydroxymethyl-1,3-thiazole-2-carboxylate
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Comparison: Methyl 5-formyl-1,3-thiazole-2-carboxylate is unique due to its formyl group, which imparts distinct reactivity compared to its analogs. For instance, the formyl group can undergo specific oxidation and reduction reactions that are not possible with the bromo or hydroxymethyl derivatives. Additionally, the presence of the formyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

methyl 5-formyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-10-6(9)5-7-2-4(3-8)11-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODYMCKJBSFJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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